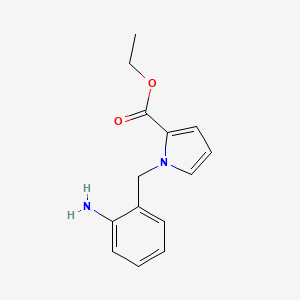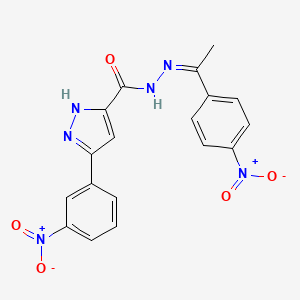![molecular formula C14H8N2O5 B2539795 1,3-ジニトロジベンゾ[b,f]オキセピン CAS No. 96955-62-3](/img/structure/B2539795.png)
1,3-ジニトロジベンゾ[b,f]オキセピン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dinitrodibenzo[b,f]oxepine is a heterocyclic compound belonging to the family of oxepines It consists of a seven-membered oxepine ring fused with two benzene rings and two nitro groups at positions 1 and 3
科学的研究の応用
1,3-Dinitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as microtubule inhibitors, which can be useful in cancer therapy.
Materials Science: It is used in the development of advanced materials, including electronic and energy materials.
Analytical Chemistry: The compound is used as a reagent and reference material in various analytical techniques.
作用機序
Target of Action
1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
1,3-Dinitrodibenzo[b,f]oxepine undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .
Biochemical Pathways
The interaction of 1,3-Dinitrodibenzo[b,f]oxepine with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .
Result of Action
The molecular and cellular effects of 1,3-Dinitrodibenzo[b,f]oxepine’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .
生化学分析
Biochemical Properties
It is known that dibenzo[b,f]oxepine derivatives, to which 1,3-Dinitrodibenzo[b,f]oxepine belongs, have the potential to interact with microtubules’ stability . They can bind to the colchicine binding site in tubulin, leading to the disruption of the microtubular cytoskeleton .
Cellular Effects
It is known that dibenzo[b,f]oxepine derivatives have antiproliferative activity against cancer cell lines . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .
Molecular Mechanism
It is known that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site in tubulin . This interaction leads to the disruption of the microtubular cytoskeleton, which can have significant effects on cell function .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dinitrodibenzo[b,f]oxepine can be synthesized through several methods. One common approach involves the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols under basic conditions. This reaction typically occurs in a microwave oven, resulting in high yields and short reaction times . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .
Industrial Production Methods
Industrial production of 1,3-dinitrodibenzo[b,f]oxepine may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 can be selectively replaced by nucleophiles such as O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted dibenzo[b,f]oxepines with different functional groups.
Reduction: 1,3-Diaminodibenzo[b,f]oxepine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
類似化合物との比較
Similar Compounds
Dibenzo[b,f]oxepine: A parent compound with similar structural features but without nitro groups.
1,3-Diaminodibenzo[b,f]oxepine: A reduced form of 1,3-dinitrodibenzo[b,f]oxepine with amino groups instead of nitro groups.
Dibenzo[b,f][1,4]oxazepine: A related compound with an additional nitrogen atom in the oxepine ring.
Uniqueness
1,3-Dinitrodibenzo[b,f]oxepine is unique due to the presence of nitro groups at positions 1 and 3, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to undergo nucleophilic substitution and reduction reactions, making it a versatile intermediate in synthetic chemistry.
特性
IUPAC Name |
2,4-dinitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKLRGEWUCJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(tert-butyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2539712.png)
![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)
![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)




![N-(2-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2539722.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539724.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B2539729.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2539732.png)
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)
